molecular formula C11H9BrF2INO B8163114 (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone

(3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone

Cat. No.: B8163114
M. Wt: 416.00 g/mol
InChI Key: XLFWFZZBKSVUHT-UHFFFAOYSA-N
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Description

(3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone: is a complex organic compound characterized by the presence of bromine, iodine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the phenyl ring substituted with bromine and iodine. This is followed by the introduction of the difluoropyrrolidinyl group through nucleophilic substitution reactions. The final step involves the formation of the methanone group, often achieved through oxidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine and iodine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Chemistry: In chemistry, (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and versatility make it a valuable component in the synthesis of high-value products.

Mechanism of Action

The mechanism of action of (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The presence of halogen atoms in the phenyl ring enhances its ability to form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The difluoropyrrolidinyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • (3-Bromo-5-chlorophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
  • (3-Iodo-5-fluorophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
  • (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)ethanone

Uniqueness: The uniqueness of (3-Bromo-5-iodophenyl)(3,3-difluoropyrrolidin-1-yl)methanone lies in its specific combination of halogen atoms and the difluoropyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of both bromine and iodine in the phenyl ring provides opportunities for selective functionalization and modification, which can be leveraged to develop new compounds with tailored properties.

Properties

IUPAC Name

(3-bromo-5-iodophenyl)-(3,3-difluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2INO/c12-8-3-7(4-9(15)5-8)10(17)16-2-1-11(13,14)6-16/h3-5H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWFZZBKSVUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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